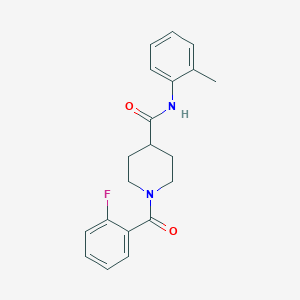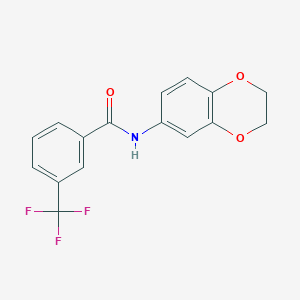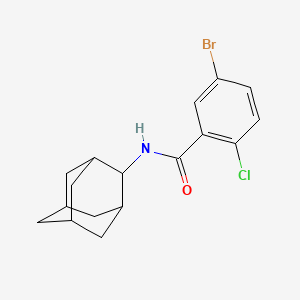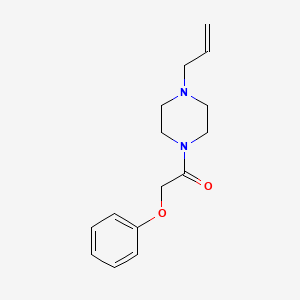![molecular formula C21H24N4O2 B4808160 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4808160.png)
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea
Descripción general
Descripción
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with methyl groups and a benzyl group, as well as a methoxyphenyl group attached to the urea moiety. It is of interest in various fields of research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1-(4-methylbenzyl)hydrazine with a suitable diketone under acidic or basic conditions.
-
Urea Formation: : The pyrazole derivative is then reacted with an isocyanate or a carbamoyl chloride to introduce the urea functionality. This step often requires the use of a base such as triethylamine to neutralize the by-products and drive the reaction to completion.
-
Methoxyphenyl Substitution: : Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the urea derivative is treated with 2-methoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring and the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the urea moiety, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases or nucleophiles like sodium hydride or organolithium reagents can facilitate this substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones from the methyl groups.
Reduction: Conversion of the urea group to corresponding amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anti-inflammatory properties.
-
Medicine: : Explored for its potential therapeutic effects. Preliminary research suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
-
Industry: : Utilized in the development of new materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby preventing the natural substrate from interacting with the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-chlorophenyl)urea
- N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-hydroxyphenyl)urea
- N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-nitrophenyl)urea
Uniqueness
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-9-11-17(12-10-14)13-25-16(3)20(15(2)24-25)23-21(26)22-18-7-5-6-8-19(18)27-4/h5-12H,13H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQTAGBRUHWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4808081.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide](/img/structure/B4808093.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylacetamide](/img/structure/B4808096.png)
![Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B4808116.png)
![2-[2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4808121.png)

![ethyl oxo(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B4808133.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide](/img/structure/B4808138.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-(thiophene-2-carbonyl)piperidine-4-carboxamide](/img/structure/B4808143.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4808146.png)

![3-BUTANOYL-1-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA](/img/structure/B4808155.png)

